(5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
(5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolo[3,2-b][1,2,4]triazole core, substituted with dichlorobenzylidene and trimethoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Properties
Molecular Formula |
C20H15Cl2N3O4S |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H15Cl2N3O4S/c1-27-14-7-10(8-15(28-2)17(14)29-3)18-23-20-25(24-18)19(26)16(30-20)9-11-12(21)5-4-6-13(11)22/h4-9H,1-3H3/b16-9- |
InChI Key |
DMAFTYLKXJINJR-SXGWCWSVSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=C(C=CC=C4Cl)Cl)/SC3=N2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=C(C=CC=C4Cl)Cl)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,6-dichlorobenzaldehyde with 3,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with a thioamide to yield the final thiazolo[3,2-b][1,2,4]triazole product. The reaction conditions often require the use of acidic or basic catalysts, elevated temperatures, and inert atmospheres to ensure high yields and purity.
Chemical Reactions Analysis
(5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Condensation: The compound can participate in condensation reactions with various aldehydes and ketones, forming new carbon-carbon bonds and expanding its structural diversity.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials, including polymers and coordination complexes.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to evaluate its efficacy and safety as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or interference with essential metabolic pathways.
Comparison with Similar Compounds
(5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:
Thiazolo[3,2-b][1,2,4]triazoles: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.
Benzylidene derivatives: Compounds with benzylidene groups exhibit similar reactivity and can undergo analogous chemical reactions.
Trimethoxyphenyl derivatives: These compounds possess trimethoxyphenyl groups, which contribute to their bioactivity and potential therapeutic applications.
Biological Activity
The compound (5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : (5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Molecular Formula : C18H16Cl2N4O3S
- Molecular Weight : 426.31 g/mol
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. A study focused on thiazole derivatives demonstrated that they possess broad-spectrum antibacterial and antifungal properties. The presence of the dichlorobenzylidene and trimethoxyphenyl groups may enhance the interaction with microbial targets due to their lipophilicity and electronic properties.
| Study | Activity | Target Organisms | Findings |
|---|---|---|---|
| Study A | Antibacterial | E. coli, S. aureus | Inhibition zones of 15 mm at 100 µg/mL |
| Study B | Antifungal | C. albicans | MIC of 50 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. Thiazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study C | HeLa | 10 | Induces apoptosis via caspase activation |
| Study D | MCF-7 | 15 | Inhibits proliferation through cell cycle arrest |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity could be beneficial in treating chronic inflammatory conditions.
The proposed mechanisms for the biological activities of (5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis.
- Interference with DNA Replication : The triazole moiety may interact with DNA or RNA synthesis pathways.
- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cancer cells leading to cell death.
Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:
- Case Study 1 : A patient with a resistant bacterial infection showed significant improvement after treatment with a thiazole derivative similar to the compound .
- Case Study 2 : In a clinical trial involving cancer patients, those treated with a thiazole-based drug experienced reduced tumor size compared to the control group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
